1-Naphthaldehyde phenylhydrazone
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Overview
Description
1-Naphthaldehyde phenylhydrazone is an organic compound with the molecular formula C17H14N2. It is a derivative of naphthaldehyde and phenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde phenylhydrazone is typically synthesized through the condensation reaction between 1-naphthaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, followed by dehydration to yield the hydrazone product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
1-Naphthaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 1-naphthaldehyde phenylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to undergo redox reactions also contributes to its potential therapeutic effects .
Comparison with Similar Compounds
- 1-Naphthaldehyde phenylhydrazone
- 2-Naphthaldehyde phenylhydrazone
- 1-Phenylethanone phenylhydrazone
- 4-Nitrobenzaldehyde phenylhydrazone
Comparison: this compound is unique due to its specific structural features, which influence its reactivity and applications. Compared to other hydrazones, it exhibits distinct optical properties and biological activities, making it valuable in various research and industrial applications .
Properties
CAS No. |
24090-98-0 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethylideneamino)aniline |
InChI |
InChI=1S/C17H14N2/c1-2-10-16(11-3-1)19-18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13,19H |
InChI Key |
LZBBNWIOKRKLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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